Pentylcyclopentane
Overview
Description
Pentylcyclopentane, also known as n-pentylcyclopentane, is a hydrocarbon with the molecular formula C10H20. It consists of a cyclopentane ring attached to a pentyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a colorless liquid with a mild odor and is primarily used in organic synthesis and as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of pentylcyclopentene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in pentylcyclopentene to a single bond, yielding this compound .
Chemical Reactions Analysis
Types of Reactions
Pentylcyclopentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of UV light or heat.
Major Products Formed
Oxidation: Cyclopentanone and pentanoic acid.
Reduction: Pure this compound.
Substitution: Halogenated derivatives such as pentylchlorocyclopentane and pentylbromocyclopentane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pentylcyclopentane is primarily related to its chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar molecules through van der Waals forces. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the presence of the pentyl group, which can undergo various transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with a five-membered ring structure. It is less complex than pentylcyclopentane and lacks the pentyl group.
Hexylcyclopentane: Similar to this compound but with a hexyl group instead of a pentyl group. It has slightly different physical and chemical properties due to the longer alkyl chain.
Uniqueness of this compound
This compound is unique due to the presence of both a cyclopentane ring and a pentyl group. This combination imparts specific physical and chemical properties, such as its boiling point, solubility, and reactivity, making it distinct from other cycloalkanes and alkyl-substituted cycloalkanes .
Properties
IUPAC Name |
pentylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQURZRDYMUHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074708 | |
Record name | Cyclopentane, pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3741-00-2 | |
Record name | Pentylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3741-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentylcyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane, pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pentylcyclopentane in food science research?
A1: Research indicates that this compound, specifically the derivative 3-oxo-2-pentylcyclopentane-1-hexanoic acid methyl, has emerged as a potential biomarker for dietary intake and nutritional intervention effectiveness. A study focusing on the impact of a controlled dietary intervention (ALINFA study) on children aged 6-12 years revealed a decrease in urinary levels of this compound after the intervention. [] This change was primarily linked to reduced consumption of fatty meat and total fat, especially saturated fat, suggesting its potential role as a dietary biomarker. []
Q2: Is there any evidence of this compound derivatives being utilized in other applications?
A2: Yes, derivatives of this compound find applications in other fields. For instance, methyl-3-oxo-2-pentylcyclopentane acetate, commercially known as Hedione® (trademark of Firmenich SA, Geneva), is a crucial fragrance ingredient. [] A patent describes its use in a perfuming process to enhance the transfer efficiency of fragrance compositions from flexible porous substrates to cotton fabrics during drying. [] This highlights the versatility of this compound derivatives in various industrial applications.
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